2-(Benzo[d]oxazol-2-yl)-5-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]oxazol-2-yl)-5-iodophenol is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features an iodine atom at the 5-position of the phenol ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)-5-iodophenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-5-iodophenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Common Reagents and Conditions
Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Coupling Products: Complex organic molecules with extended conjugation
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-5-iodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom can enhance its binding affinity and specificity for certain targets. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)phenol: Lacks the iodine atom, which can affect its reactivity and biological activity.
2-(Benzo[d]thiazol-2-yl)phenol: Contains a sulfur atom instead of oxygen in the heterocyclic ring, leading to different chemical properties.
2-(Benzo[d]imidazol-2-yl)phenol: Contains a nitrogen atom in the heterocyclic ring, which can influence its biological activity
Uniqueness
The presence of the iodine atom in 2-(Benzo[d]oxazol-2-yl)-5-iodophenol makes it unique compared to other benzoxazole derivatives. This iodine atom can enhance its reactivity in substitution reactions and potentially improve its biological activity by increasing its binding affinity for specific molecular targets .
Properties
Molecular Formula |
C13H8INO2 |
---|---|
Molecular Weight |
337.11 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-iodophenol |
InChI |
InChI=1S/C13H8INO2/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H |
InChI Key |
HMKGSIQHYUQZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.